

Introduction: Decoding the Molecular Architecture and Strategic Importance

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Compound of Interest

Compound Name: *H-D-Thr(tBu)-OMe.HCl*

Cat. No.: *B613087*

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H-D-Thr(tBu)-OMe.HCl, chemically known as O-tert-Butyl-D-threonine methyl ester hydrochloride, is a specialized amino acid derivative pivotal to the field of synthetic peptide chemistry.^{[1][2]} Its structure is meticulously designed for strategic incorporation into peptide sequences, particularly through Solid-Phase Peptide Synthesis (SPPS).^{[3][4]} This guide elucidates the multifaceted role of this compound, detailing the rationale behind its unique protecting group strategy and providing actionable protocols for its application in research and drug development.

At its core, **H-D-Thr(tBu)-OMe.HCl** is a D-threonine residue, an unnatural stereoisomer of the common amino acid L-threonine. The "D" configuration is often intentionally incorporated into therapeutic peptide candidates to enhance their stability against enzymatic degradation, thereby prolonging their in-vivo half-life. The true utility of this molecule, however, lies in its protecting groups:

- **O-tert-Butyl (tBu) Ether:** The hydroxyl group on the threonine side chain is masked by a tert-butyl group. This prevents unwanted side reactions, such as O-acylation, during the peptide coupling steps.^[5] The tBu group is characterized by its stability under the basic conditions used for Fmoc deprotection in SPPS, yet it is readily removable with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.^{[6][7]} This acid-lability is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy.^{[4][8]}
- **Methyl Ester (OMe):** The C-terminal carboxyl group is protected as a methyl ester. This deactivates the carboxyl group, preventing the amino acid from polymerizing with itself and

ensuring it can be selectively coupled via its free N-terminal amino group.[9][10] The methyl ester can be removed under mild hydrolysis conditions when required, typically in solution-phase synthesis or for specific fragment condensation strategies.[9][11]

- Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt of the N-terminal amine. This enhances the compound's stability, crystallinity, and ease of handling, making it a reliable reagent for synthesis.[12]

Core Application: A Building Block in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **H-D-Thr(tBu)-OMe.HCl** is as a building block in SPPS, a methodology that revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support.[3][13] This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[14]

The use of **H-D-Thr(tBu)-OMe.HCl** is particularly relevant in the context of the Fmoc/tBu orthogonal protection scheme.[6][8] In this strategy:

- The temporary N α -protecting group (Fmoc) is removed with a base (e.g., piperidine).[6]
- The permanent side-chain protecting groups (like tBu) are stable to this base but are removed at the end of the synthesis with a strong acid (e.g., TFA).[6][7]

This orthogonality ensures that the side chains remain protected throughout the iterative cycles of amino acid addition, preventing the formation of impurities and truncated sequences.[8][14]

Quantitative Data Summary

Property	Value	Source(s)
Chemical Name	O-tert-Butyl-D-threonine methyl ester hydrochloride	[1]
CAS Number	115141-43-0	[1][2]
Molecular Formula	C ₉ H ₁₉ NO ₃ ·HCl	[1]
Molecular Weight	225.71 g/mol	[1][2]
Appearance	White to off-white solid/powder	[1][15]
Melting Point	141-150 °C	[1]

Experimental Protocols and Methodologies

Protocol 1: Incorporation of H-D-Thr(tBu)-OMe into a Peptide Chain via SPPS

This protocol outlines a generalized procedure for coupling **H-D-Thr(tBu)-OMe.HCl** onto a resin-bound peptide chain with a free N-terminal amine, using standard Fmoc/tBu chemistry.

Step 1: Neutralization of the HCl Salt

- Rationale: The hydrochloride salt must be neutralized to the free amine to act as a nucleophile in the coupling reaction.
- Procedure:
 - Dissolve **H-D-Thr(tBu)-OMe.HCl** (1.5-3 equivalents relative to resin loading) in a suitable solvent like N,N-Dimethylformamide (DMF).
 - Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-4 equivalents), to the solution.
 - Allow the mixture to stand for 5-10 minutes at room temperature.

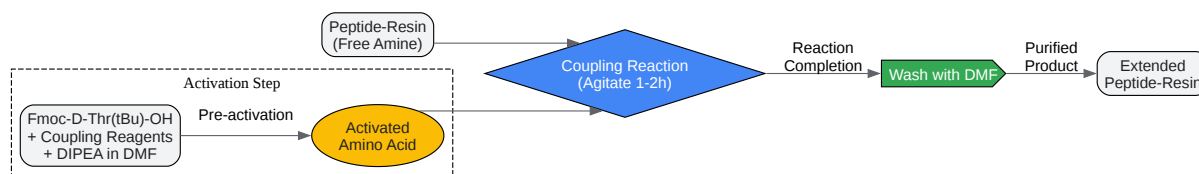
Step 2: Activation of the Carboxyl Group

- **Rationale:** The carboxyl group of the incoming amino acid (in this case, the previously coupled residue on the resin has its Fmoc group removed, exposing the amine; the **H-D-Thr(tBu)-OMe.HCl** is used when it is the first residue attached to a linker, or in solution phase) is activated to facilitate amide bond formation. For coupling onto a chain, an Fmoc-protected amino acid would be used. This protocol assumes **H-D-Thr(tBu)-OMe.HCl** is being used in a solution-phase coupling or as the initial residue on certain resins, where its free amine will react. Let's adjust the protocol to a more standard SPPS context where we would use Fmoc-D-Thr(tBu)-OH to couple to the resin-bound amine. The provided compound, **H-D-Thr(tBu)-OMe.HCl**, is more suited for solution-phase synthesis or as a final C-terminal modification. However, to illustrate the use of a threonine derivative, we will describe the coupling of its Fmoc-protected counterpart.

Revised Protocol 1: Coupling of Fmoc-D-Thr(tBu)-OH in SPPS

- **Fmoc Deprotection:** Treat the peptide-resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.
- **Amino Acid Activation:** In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3-5 equivalents), a coupling reagent like HBTU or HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.^[5] Allow to pre-activate for a few minutes.
- **Coupling Reaction:** Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.^[5]
- **Washing:** Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and by-products. A small sample can be taken for a ninhydrin test to confirm reaction completion.

Workflow for Amino Acid Coupling in SPPS



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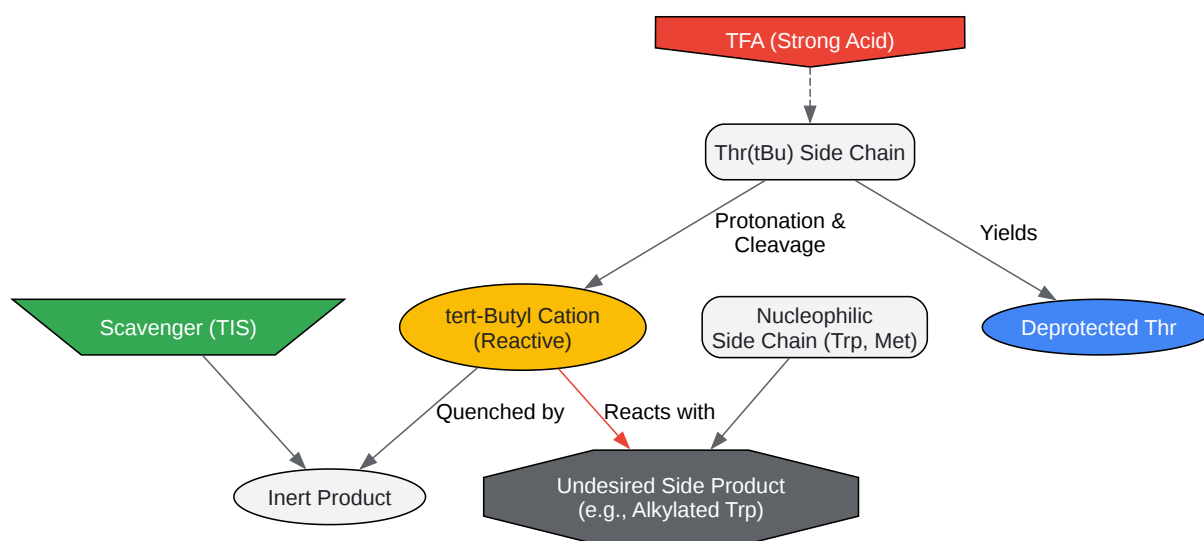
Caption: General workflow for coupling a protected threonine derivative in SPPS.

Protocol 2: Final Cleavage and Deprotection

- Rationale: After the desired peptide sequence is assembled, it must be cleaved from the solid support, and all side-chain protecting groups (including the tBu from threonine) must be removed.
- Procedure:
 - Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
 - Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).^[16]
 - Causality: TFA is the strong acid that cleaves the tBu ether and other acid-labile groups.^[17] Water helps to suppress t-butylation of sensitive residues like Tryptophan. TIS acts as a carbocation scavenger, trapping the reactive tert-butyl cations generated during deprotection to prevent them from causing side reactions.^[18]
 - Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.^[16]
 - Filter the resin and collect the filtrate containing the crude peptide.
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude product can then be purified by HPLC.

Logic of tBu Deprotection and Scavenging



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Caption: The role of scavengers in preventing side reactions during tBu deprotection.

Conclusion: A Strategically Vital Reagent

H-D-Thr(tBu)-OMe.HCl and its Fmoc-protected counterpart, Fmoc-D-Thr(tBu)-OH, are not mere reagents but strategic tools in the rational design of synthetic peptides. The careful selection of the D-stereoisomer and the orthogonal tBu protecting group allows for the synthesis of peptides with enhanced stability and high purity. Understanding the causality behind each protecting group and the function of each component in the synthetic protocols is

paramount for troubleshooting and optimizing the synthesis of complex, high-value peptides for research, diagnostics, and therapeutic development.

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